molecular formula C58H63Li6N6O28P3S4 B14759905 Sulfo-Cyanine5.5 dUTP

Sulfo-Cyanine5.5 dUTP

Cat. No.: B14759905
M. Wt: 1555 g/mol
InChI Key: BUZRZWDNFOVJDE-ORVGLFDYSA-H
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfo-Cyanine5.5 dUTP involves the conjugation of Sulfo-Cyanine5.5 dye to deoxyuridine triphosphate. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cyanine5.5 dUTP primarily undergoes substitution reactions during its synthesis and application. The key reactions include:

Common Reagents and Conditions

Major Products

The major product of these reactions is the labeled DNA strand, which can be detected using fluorescence techniques due to the presence of the Sulfo-Cyanine5.5 dye .

Scientific Research Applications

Sulfo-Cyanine5.5 dUTP has a wide range of applications in scientific research:

Mechanism of Action

Sulfo-Cyanine5.5 dUTP exerts its effects through its incorporation into DNA strands during enzymatic reactions. The Sulfo-Cyanine5.5 dye provides a fluorescent signal that can be detected using appropriate fluorescence detection methods. The molecular targets include DNA sequences that are complementary to the labeled probe .

Comparison with Similar Compounds

Similar Compounds

    Sulfo-Cyanine3 dUTP: Another fluorescently labeled dUTP with a different emission range.

    BDP-FL dUTP: A fluorescent dUTP with a different fluorophore.

    Amino-11 dUTP: A modified dUTP with an amino linker.

Uniqueness

Sulfo-Cyanine5.5 dUTP is unique due to its far-red emission, which provides a high signal-to-noise ratio and minimal background interference. This makes it particularly useful for applications requiring high sensitivity and specificity .

Properties

Molecular Formula

C58H63Li6N6O28P3S4

Molecular Weight

1555 g/mol

IUPAC Name

hexalithium;3-[6-[[6-[3-[1-[(2R,4S,5R)-4-hydroxy-5-[[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]amino]-6-oxohexyl]-1,1-dimethyl-2-[5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C58H69N6O28P3S4.6Li/c1-57(2)48(62(5)42-23-21-38-40(53(42)57)28-36(96(77,78)79)30-46(38)98(83,84)85)17-9-6-10-18-49-58(3,4)54-41-29-37(97(80,81)82)31-47(99(86,87)88)39(41)22-24-43(54)63(49)27-14-8-12-20-50(66)59-25-13-7-11-19-51(67)60-26-15-16-35-33-64(56(69)61-55(35)68)52-32-44(65)45(90-52)34-89-94(73,74)92-95(75,76)91-93(70,71)72;;;;;;/h6,9-10,17-18,21-24,28-31,33,44-45,52,65H,7-8,11-14,19-20,25-27,32,34H2,1-5H3,(H10-,59,60,61,66,67,68,69,70,71,72,73,74,75,76,77,78,79,80,81,82,83,84,85,86,87,88);;;;;;/q;6*+1/p-6/t44-,45+,52+;;;;;;/m0....../s1

InChI Key

BUZRZWDNFOVJDE-ORVGLFDYSA-H

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC(=O)NCC#CC6=CN(C(=O)NC6=O)[C@H]7C[C@@H]([C@H](O7)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)C=CC8=C5C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC(=O)NCC#CC6=CN(C(=O)NC6=O)C7CC(C(O7)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)C=CC8=C5C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C

Origin of Product

United States

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